N-((4-(3-Hydroxyisoxazol-5-YL)-5-methylthiazol-2-YL)methyl)-1-(4-methoxyphenyl)-N-(3-phenylpropyl)cyclopropane-1-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining a 5-methylthiazole core substituted with a 3-hydroxyisoxazol-5-yl group at the 4-position. The thiazole methyl group is further functionalized with a cyclopropane carboxamide moiety bearing a 4-methoxyphenyl group and a 3-phenylpropyl chain.
Properties
Molecular Formula |
C28H29N3O4S |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[[5-methyl-4-(3-oxo-1,2-oxazol-5-yl)-1,3-thiazol-2-yl]methyl]-N-(3-phenylpropyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C28H29N3O4S/c1-19-26(23-17-24(32)30-35-23)29-25(36-19)18-31(16-6-9-20-7-4-3-5-8-20)27(33)28(14-15-28)21-10-12-22(34-2)13-11-21/h3-5,7-8,10-13,17H,6,9,14-16,18H2,1-2H3,(H,30,32) |
InChI Key |
ZJXPZZYYYFITQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)CN(CCCC2=CC=CC=C2)C(=O)C3(CC3)C4=CC=C(C=C4)OC)C5=CC(=O)NO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(3-Hydroxyisoxazol-5-YL)-5-methylthiazol-2-YL)methyl)-1-(4-methoxyphenyl)-N-(3-phenylpropyl)cyclopropane-1-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Synthesis of the Thiazole Ring: This step may involve the condensation of a thioamide with an α-haloketone.
Cyclopropane Ring Formation: The cyclopropane ring can be synthesized via a Simmons-Smith reaction, where a zinc-copper couple reacts with a diiodomethane.
Coupling Reactions: The final steps involve coupling the various ring systems and functional groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
N-((4-(3-Hydroxyisoxazol-5-YL)-5-methylthiazol-2-YL)methyl)-1-(4-methoxyphenyl)-N-(3-phenylpropyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the isoxazole ring can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-(3-Hydroxyisoxazol-5-YL)-5-methylthiazol-2-YL)methyl)-1-(4-methoxyphenyl)-N-(3-phenylpropyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular functions.
Comparison with Similar Compounds
Structural Analogues from Heterocyclic Carboxamide Families
Key Substituent Analysis
The compound’s structural uniqueness arises from its combination of hydroxyisoxazole, cyclopropane carboxamide, and extended alkyl-aryl chains. Below is a comparative analysis with analogous molecules:
Substituent Impact on Properties
- Hydroxyisoxazole vs.
- Cyclopropane Carboxamide : The cyclopropane ring in the target and increases steric hindrance and rigidity, which may influence receptor selectivity versus linear alkyl chains in .
- Aromatic Substitutions : The 4-methoxyphenyl group is shared with , suggesting shared pharmacokinetic profiles (e.g., CYP450 metabolism), while the 3-phenylpropyl chain in the target introduces greater hydrophobicity compared to smaller aryl groups in .
Pharmacological Potential (Inferred)
While direct pharmacological data for the target are absent in the provided evidence, structural parallels suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
